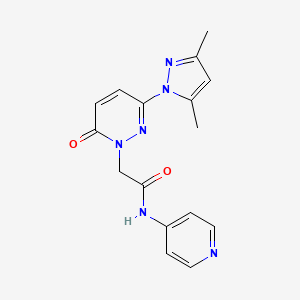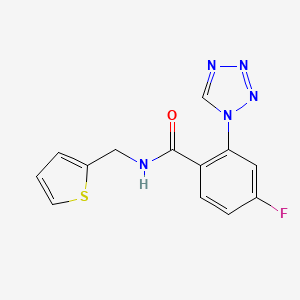![molecular formula C17H23N3O4 B4504330 N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-4-morpholinecarboxamide](/img/structure/B4504330.png)
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-4-morpholinecarboxamide
Descripción general
Descripción
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-4-morpholinecarboxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.16885622 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Bhat et al. (2018) involved the synthesis of enaminones containing the morpholine moiety, which are precursors for dihydropyrimidinone derivatives, through a one-pot Biginelli synthesis. These derivatives were synthesized using a simple and efficient method, highlighting the compound's role in synthetic chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Chemical Structure Analysis
Takahashi et al. (1963) synthesized N-alkyl-4-morpholinecarboxamidine sulfate compounds, including variations with morpholine, to explore their chemical structures and potential applications, although they found no antiviral activity against common viruses (Takahashi, Muraoka, & Ueda, 1963).
Novel Heterocyclic Compounds
Research by Abu-Hashem et al. (2020) on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which involved morpholine moieties, demonstrated potential anti-inflammatory and analgesic properties, indicating a possible pharmaceutical application (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Coronary Active Derivatives
Jacobi et al. (1977) studied 2-benzopyranone derivatives, including those with morpholine moieties, for their potential in coronary heart disease treatment, demonstrating the compound's relevance in medicinal chemistry (Jacobi, Boltze, Seidel, & Schwarz, 1977).
Fluorination Agents
L'Heureux et al. (2010) introduced crystalline fluorinating agents containing morpholine, which showcased enhanced thermal stability and ease of handling, suggesting its utility in organic synthesis and chemical research (L’Heureux et al., 2010).
Antifungal Activities
Weiqun et al. (2005) synthesized and analyzed the antifungal activities of N-(Morpholinothiocarbonyl) benzamide derivatives, indicating the biological research applications of compounds with morpholine moieties (Weiqun, Wen, Liqun, & Xianchen, 2005).
Propiedades
IUPAC Name |
N-[2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-15-13-11-1-2-12(4-3-11)14(13)16(22)20(15)6-5-18-17(23)19-7-9-24-10-8-19/h1-2,11-14H,3-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGMEDHJSUUWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CCNC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(methoxymethyl)phenyl]-2-methylbenzamide](/img/structure/B4504262.png)

![2-(6-fluoro-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4504279.png)
![6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B4504292.png)
![3-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4504297.png)
![1-(1-ethyl-1H-indol-3-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethanone](/img/structure/B4504304.png)

![N-[(3-methoxyphenyl)methyl]-2-(4-methylphenyl)azepane-1-carboxamide](/img/structure/B4504318.png)
methanone](/img/structure/B4504333.png)
![1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4504334.png)
![N-cyclopropyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4504338.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4504341.png)
![N-(1-benzyl-4-piperidinyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4504352.png)
